2,5-dimethyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide
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Description
2,5-dimethyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C20H22N6O5 and its molecular weight is 426.433. The purity is usually 95%.
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Scientific Research Applications
Synthesis Approaches and Structural Analysis
- The synthesis and characterization of compounds related to 2,5-dimethyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide involve multi-step reactions, often starting with basic building blocks and proceeding through condensation, hydrolysis, and cyclization reactions. For instance, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis of complex tetrazol-thiophene-carboxamides, indicating the intricate steps and conditions necessary for the creation of such compounds. The synthesis route is meticulously laid out, showcasing the complexity and precision required in the field of organic synthesis (Talupur et al., 2021).
- Similarly, Collins, Hughes, and Johnson (2000) described various reactions involving dihydro-1,2,4-triazin-6(1H)-ones, highlighting the diversity of chemical reactions (such as with phosphorus pentasulfide and morpholine) and the potential for generating a variety of structurally related compounds (Collins et al., 2000).
- In another study, Yamagata, Okabe, Yamazaki, and Tagawa (2002) explored the reactions of 2-amino-4,5-dihydro-3-furancarboxamides, demonstrating the production of furanones and the possibility of generating diverse molecular structures starting from similar base compounds (Yamagata et al., 2002).
Biological Applications and Molecular Interactions
Antiprotozoal Agents and DNA Affinity
- Ismail, Brun, Wenzler, Tanious, Wilson, and Boykin (2004) conducted a study on novel dicationic imidazo[1,2-a]pyridines, revealing their strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. This research underscores the potential medical applications of such compounds in treating protozoal infections (Ismail et al., 2004).
- Similarly, Srivastava, Joharapurkar, Raval, Patel, Soni, Raval, Gite, Goswami, Sadhwani, Gandhi, Patel, Mishra, Solanki, Pandey, Jain, and Patel (2007) studied diaryl dihydropyrazole-3-carboxamides, evaluating their anti-obesity activity and CB1 receptor antagonism. The research provides insight into the biological activity of these compounds and their potential therapeutic applications (Srivastava et al., 2007).
Synthetic Pathways and Crystal Structure Analysis
Advanced Synthesis and Structural Insights
- Bonilla-Castañeda, Villamizar-Mogotocoro, and Kouznetsov (2022) presented the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, highlighting the relevance of these derivatives as therapeutic agents due to their various biological activities. The study emphasizes the importance of structural characterization in understanding the potential of these compounds (Bonilla-Castañeda et al., 2022).
- Feklicheva, Rybakov, Babaev, and Ofitserov (2019) explored derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, studying their molecular and crystal structures through single crystal diffraction. This research sheds light on the significance of structural analysis in the development of novel compounds with potential applications (Feklicheva et al., 2019).
Properties
IUPAC Name |
2,5-dimethyl-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O5/c1-13-11-17(14(2)31-13)19(28)21-15-3-5-16(6-4-15)26-20(29)25(22-23-26)12-18(27)24-7-9-30-10-8-24/h3-6,11H,7-10,12H2,1-2H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVMKGAPIKOZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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